Dicarbonylcyclopentadienyliodoiron(II)

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

SMILES

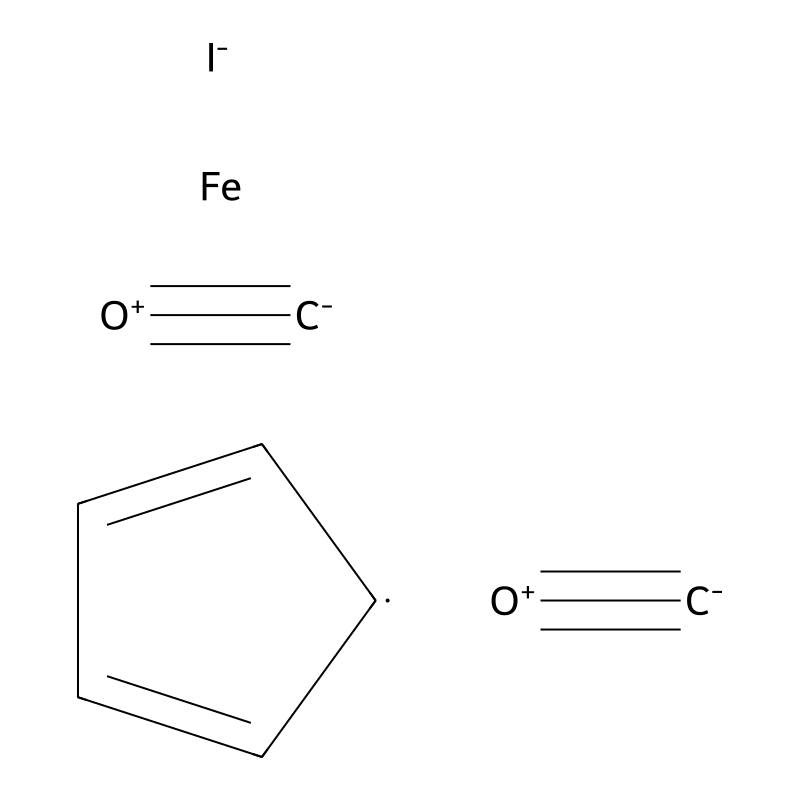

Dicarbonylcyclopentadienyliodoiron(II) (CAS 12078-28-3), commonly abbreviated as FpI, is an 18-electron, half-sandwich iron(II) piano-stool complex utilized as a primary building block in organometallic synthesis. Featuring a cyclopentadienyl ring, two strongly π-accepting carbonyl ligands, and a labile iodide ligand, this red crystalline solid serves as a direct precursor to Fp-alkyl, Fp-acyl, and cationic Fp-ligand complexes. In industrial and advanced laboratory procurement, FpI is selected over its chloride or bromide analogs due to the higher leaving-group lability of the iodide, which facilitates rapid ligand substitution and electron-transfer-chain (ETC) catalyzed reactions without requiring aggressive thermal activation [1].

A common procurement error is assuming that Dicarbonylcyclopentadienylchloroiron(II) (FpCl) or the Cyclopentadienyliron dicarbonyl dimer (Fp2) can be used interchangeably with FpI. While FpCl shares the exact same core geometry, its significantly higher iron-halide bond dissociation energy makes it highly resistant to spontaneous halide dissociation. If a synthetic workflow requires the generation of the coordinatively unsaturated [Fp]+ cation for phosphine or amine substitution, substituting FpCl will result in sluggish kinetics, incomplete reactions, or the mandatory use of expensive silver-based halide-abstracting agents [1]. Conversely, while the Fp2 dimer is a common bulk precursor, utilizing it requires in situ oxidative cleavage with elemental iodine; this introduces unwanted polyiodide byproducts and stoichiometric complexities that compromise the purity and reproducibility of sensitive downstream electrochemical materials [2].

References

- [1] Kosińska-Zaid, A. et al. 'The intriguing substitution behavior of CO with bidentate phosphine ligands induced by a gem-dialkyl effect.' Dalton Transactions (2024).

- [2] Artero, V. et al. 'Hydrogen evolution catalyzed by {CpFe(CO)2}-based complexes.' Comptes Rendus de l'Académie des Sciences (2015).

Halide Leaving Group Lability and Substitution Kinetics

The utility of FpI as a precursor hinges on the weakness of the Fe-I bond relative to other halides. In comparative thermodynamic evaluations, the Fe-X bond dissociation energy strictly follows the order Cl > Br > I. This weaker Fe-I bond in Dicarbonylcyclopentadienyliodoiron(II) actively promotes dissociation into the ionic [Fp]+ and I- species. Consequently, when subjected to substitution with bidentate phosphines or amines, FpI undergoes rapid ligand exchange to form [CpFe(CO)2L]+ or [CpFe(CO)(L)I] complexes, whereas FpCl remains comparatively inert under identical baseline conditions [1].

| Evidence Dimension | Iron-Halide Bond Lability and Substitution Rate |

| Target Compound Data | FpI (Rapid dissociation to [Fp]+ and I-, accelerated by amines) |

| Comparator Or Baseline | FpCl (Strong Fe-Cl bond, resists spontaneous dissociation) |

| Quantified Difference | Fe-I bond is significantly weaker than Fe-Cl, enabling spontaneous or amine-catalyzed phosphine substitution that fails or is sluggish with FpCl. |

| Conditions | Ligand substitution assays with phosphines/amines in organic solvents. |

Buyers synthesizing complex Fp-ligand architectures must select FpI to ensure practical reaction kinetics and avoid the need for expensive silver-based halide abstraction reagents.

Electrochemical Reduction Potential for ETC Catalysis

Dicarbonylcyclopentadienyliodoiron(II) exhibits a specific electrochemical profile that dictates its behavior in electron-transfer-chain (ETC) catalyzed substitution reactions. Cyclic voltammetry demonstrates that the chemically irreversible reduction of FpI occurs at -1.64 V vs. Fc+/Fc. In contrast, substituted cationic derivatives such as [CpFe(CO)2(PPh3)]+ reduce at -1.59 V [1]. The specific reduction potential of FpI, combined with the extreme lability of the iodide ligand upon one-electron reduction to the 19-electron radical anion, drives the catalytic chain to completion even when propagation steps are endergonic.

| Evidence Dimension | Standard Reduction Potential (E°) |

| Target Compound Data | -1.64 V vs. Fc+/Fc (FpI) |

| Comparator Or Baseline | -1.59 V vs. Fc+/Fc ([CpFe(CO)2(PPh3)]+ baseline) |

| Quantified Difference | 0.05 V difference, with FpI providing the exact thermodynamic trigger required to initiate radical-driven ETC substitution. |

| Conditions | Cyclic voltammetry in CH2Cl2 at a platinum disk electrode. |

For researchers designing electrocatalytic systems or radical-initiated syntheses, FpI provides a precise, predictable redox trigger that generic iron carbonyls cannot replicate.

Electronic Tuning via 57Fe Mössbauer Spectroscopy

The choice of halide in FpX complexes fundamentally alters the electronic environment of the iron center, dictating its nucleophilicity and back-bonding capacity. Solid-state 57Fe Mössbauer spectroscopic measurements reveal that FpI possesses an Isomer Shift (IS) of 0.128 mm/s, which is quantitatively lower than the 0.148 mm/s observed for both FpCl and FpBr [1]. This lower IS indicates a higher s-electron density at the iron nucleus in FpI, stemming from the distinct σ-donor and π-acceptor properties of iodide compared to the lighter halides.

| Evidence Dimension | 57Fe Mössbauer Isomer Shift (IS) |

| Target Compound Data | 0.128 mm/s (FpI) |

| Comparator Or Baseline | 0.148 mm/s (FpCl and FpBr) |

| Quantified Difference | 0.020 mm/s reduction in Isomer Shift for FpI. |

| Conditions | Solid-state 57Fe Mössbauer measurements at ambient temperatures. |

This precise electronic quantification allows materials scientists to select FpI when a specific metal-center electron density is required for downstream catalytic tuning or polymer synthesis.

Precursor for Cationic Organometallic Reagents

Directly leveraging the low Fe-I bond dissociation energy, FpI is procured to synthesize [Fp(alkene)]+, [Fp(phosphine)]+, and other cationic complexes used in advanced organic synthesis, avoiding the need for harsh silver-salt halide abstraction required when using FpCl[1].

Initiator for Electron-Transfer-Chain (ETC) Catalysis

Based on its specific -1.64 V vs. Fc+/Fc reduction potential, FpI is utilized as a redox-active initiator in ETC-catalyzed ligand substitution reactions, where precise thermodynamic triggers are required to generate the active 17-electron Fp radical[2].

Development of PhotoCORMs and Targeted Metallodrugs

Because FpI is metabolically stable in the dark but undergoes rapid photodecarbonylation upon irradiation, it is selected as a baseline carbon monoxide-releasing molecule (CORM) in biomedical research targeting lipid-permeable, Fenton-type apoptosis pathways [3].

References

- [1] Kosińska-Zaid, A. et al. 'The intriguing substitution behavior of CO with bidentate phosphine ligands induced by a gem-dialkyl effect.' Dalton Transactions (2024).

- [2] Gipson, S. L. et al. 'Comparison of the Thermal and Reductive Decarbonylation of a Rhodium Trifluoroacetyl Diphosphine Complex.' Organometallics (2010).

- [3] Leong, W. K. et al. 'Cyclopentadienyl iron dicarbonyl (CpFe(CO)2) derivatives as apoptosis-inducing agents.' RSC Advances (2014).